5-Ethyl-2-methylphenyl2-ethoxybenzoate
Description
5-Ethyl-2-methylphenyl 2-ethoxybenzoate is a benzoate ester derivative characterized by a phenyl ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 5- and 2-positions, respectively, and an ethoxy (OC₂H₅) group at the 2-position of the benzoate moiety. Benzoate esters are widely utilized in pharmaceuticals, agrochemicals, and food additives due to their stability, solubility, and functional versatility .
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(5-ethyl-2-methylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C18H20O3/c1-4-14-11-10-13(3)17(12-14)21-18(19)15-8-6-7-9-16(15)20-5-2/h6-12H,4-5H2,1-3H3 |
InChI Key |
CAZYPYHMPPMIMJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2OCC |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-ethyl-2-methylphenyl 2-ethoxybenzoate with three structurally related compounds:
Key Observations:
Bulkier substituents (e.g., ethyl and methyl on the phenyl ring) could reduce crystallinity, favoring liquid states at room temperature.
Functional Group Diversity :
- Sulfonylurea derivatives (e.g., metsulfuron-methyl) incorporate triazine and sulfonamide groups, enabling herbicidal activity via enzyme inhibition, unlike simple benzoate esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
